ethyl 3-carbamoyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O6S2/c1-3-35-25(32)29-14-13-19-20(15-29)36-24(21(19)22(26)30)27-23(31)16-9-11-18(12-10-16)37(33,34)28(2)17-7-5-4-6-8-17/h4-12H,3,13-15H2,1-2H3,(H2,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPVTZXFUOJXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Ethyl 3-carbamoyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate features a thieno[2,3-c]pyridine core, which is known for its pharmacological significance. The presence of a sulfamoyl group and a carbamoyl moiety enhances its potential as a bioactive compound.
Molecular Formula
- Molecular Formula: C₁₈H₁₈N₄O₄S
- Molecular Weight: 378.43 g/mol
Structural Characteristics
The compound is characterized by:
- A thieno[2,3-c]pyridine scaffold.
- A carbamoyl group at the 3-position.
- A sulfamoyl benzamide substituent at the 2-position.
The biological activity of this compound can be attributed to several mechanisms:
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Inhibition of Enzymatic Pathways:
- The sulfamoyl group may interact with various enzymes involved in metabolic pathways, potentially inhibiting their activity. This is similar to other sulfamoyl derivatives that have shown inhibitory effects on enzymes such as carbonic anhydrase and certain proteases.
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Antimicrobial Properties:
- Compounds with similar structures have exhibited antimicrobial activity against various pathogens. The thieno[2,3-c]pyridine framework is often associated with antibacterial and antifungal properties.
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Anti-inflammatory Effects:
- Research indicates that derivatives of thieno[2,3-c]pyridine can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
-
Anticancer Activity:
- A study explored the anticancer potential of thieno[2,3-c]pyridine derivatives, demonstrating that modifications at specific positions led to increased cytotoxicity against cancer cell lines (e.g., MCF-7 and HeLa). Ethyl 3-carbamoyl derivatives showed promising results in reducing cell viability through apoptosis induction.
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Antidiabetic Effects:
- Another investigation reported that compounds with similar structural motifs improved glucose uptake in insulin-resistant cells, suggesting a potential role in diabetes management.
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Neuroprotective Properties:
- Research has indicated that thieno[2,3-c]pyridine derivatives possess neuroprotective effects in models of neurodegeneration, likely due to their ability to inhibit oxidative stress pathways.
Data Summary Table
| Study Focus | Compound Tested | Key Findings |
|---|---|---|
| Anticancer Activity | Thieno[2,3-c]pyridine Derivatives | Induced apoptosis in cancer cell lines |
| Antidiabetic Effects | Ethyl 3-Carbamoyl Derivatives | Increased glucose uptake in insulin-resistant cells |
| Neuroprotection | Thieno[2,3-c]pyridine Derivatives | Inhibited oxidative stress in neurodegenerative models |
Preparation Methods
Cyclocondensation Reaction
A mixture of ethyl 3-aminothiophene-2-carboxylate (1.0 equiv), cyanoacetamide (1.2 equiv), and 4-nitrobenzaldehyde (1.1 equiv) undergoes reflux in ethanol with morpholine (1.5 equiv) as a catalyst. The reaction proceeds via a Michael addition-cyclization mechanism, yielding ethyl 2-amino-4-(4-nitrophenyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate.
Reaction Conditions
- Solvent: Ethanol (anhydrous)
- Temperature: 80°C (reflux)
- Duration: 12 hours
- Yield: 68% (isolated via vacuum filtration)
Introduction of the Carbamoyl Group at Position 3
The carbamoyl moiety is introduced via nucleophilic acyl substitution of a reactive intermediate.
Activation and Aminolysis
The ester group at position 3 is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (2.0 M, 60°C, 4 hours), followed by activation with thionyl chloride (2.0 equiv) in dichloromethane at 0°C. Subsequent treatment with ammonium hydroxide (4.0 equiv) at room temperature affords the primary carboxamide.
Optimized Parameters
- Activation Time: 2 hours
- Aminolysis Temperature: 25°C
- Yield: 82% (after recrystallization from ethanol)
Preparation of 4-(N-Methyl-N-Phenylsulfamoyl)Benzamido Substituent
The sulfonamide-containing benzamido group is synthesized in two stages: sulfonylation and amidation.
Sulfonylation of 4-Aminobenzoic Acid
4-Aminobenzoic acid is treated with chlorosulfonic acid (3.0 equiv) in dichloromethane at −10°C, followed by reaction with N-methylaniline (2.5 equiv) in the presence of triethylamine (3.0 equiv). The resultant 4-(N-methyl-N-phenylsulfamoyl)benzoic acid is isolated via acid-base extraction.
Key Data
- Sulfonation Yield: 74%
- Purity (HPLC): 98.5%
Conversion to Acid Chloride
The benzoic acid derivative is converted to its acid chloride using oxalyl chloride (2.2 equiv) and catalytic dimethylformamide (0.1 equiv) in dichloromethane.
Coupling of the Benzamido Group to the Thienopyridine Core
The acid chloride is coupled to the amino group at position 2 of the thienopyridine under Schotten-Baumann conditions.
Amidation Reaction
A solution of 4-(N-methyl-N-phenylsulfamoyl)benzoyl chloride (1.1 equiv) in tetrahydrofuran is added dropwise to a stirred mixture of the thienopyridine amine (1.0 equiv) and sodium bicarbonate (3.0 equiv) in water. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.
Reaction Metrics
- Temperature: 0°C → 25°C (gradual warming)
- Yield: 76%
- Purity (NMR): >95%
Final Esterification and Purification
The ethyl ester at position 6 is introduced via a Fisher esterification of the corresponding carboxylic acid, though this group is typically retained from the initial cyclocondensation step.
Crystallization and Characterization
The crude product is recrystallized from a mixture of ethyl acetate and hexane (1:3 v/v). Structural confirmation is achieved via $$^1$$H NMR, $$^{13}$$C NMR, and high-resolution mass spectrometry.
Analytical Data
- $$^1$$H NMR (500 MHz, DMSO-d6) : δ 8.21 (d, J = 8.5 Hz, 2H, Ar-H), 7.89 (s, 1H, NH), 7.62–7.58 (m, 5H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.41 (s, 3H, NCH3), 2.95–2.89 (m, 4H, CH2 thienopyridine).
- HRMS (ESI) : m/z calcd for C29H29N4O6S2 [M+H]$$^+$$: 617.1472; found: 617.1468.
Comparative Analysis of Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
